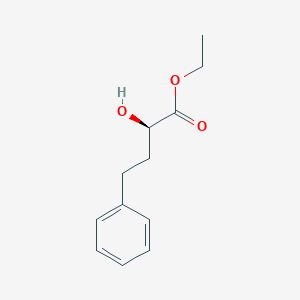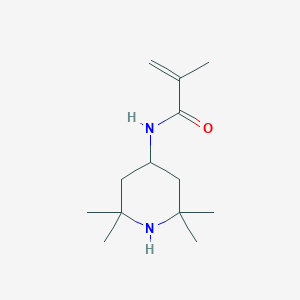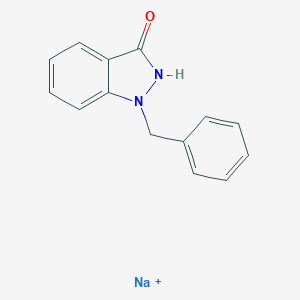
クスコヒグリン
概要
説明
Cuscohygrine is a naturally occurring alkaloid found in many species of the Solanaceae family, including tobacco, potatoes, and eggplants. It is a nitrogenous compound with a molecular weight of about 290 Da. It has a variety of pharmacological effects, including anti-inflammatory and anti-bacterial properties. Cuscohygrine has also been found to have anti-cancer and anti-tumor properties in laboratory studies.
科学的研究の応用
コカの葉のアルカロイド
クスコヒグリンは、関連する代謝産物であるヒグリンと共に、1889年にカール・リーバーマンによって、コカの葉中のコカインに付随するアルカロイドとして最初に単離されました . これは、真空下でのみ分解せずに蒸留できる油であり、水に可溶です .
化学構造と合成
クスコヒグリンはシンプルな構造を持ち、その構造は分解と反応によって決定されています . 唯一のキラル中心におけるクスコヒグリンの絶対配置は、1948年にカレルによってlであることが示されています . クスコヒグリンの合成方法として、ソルムの2段階合成など、いくつかの方法が報告されています 、アネットらの合成 、そしてムツスブラマニアンの合成 .
コカの葉を噛むためのマーカー
ヒグリンとクスコヒグリンは、コカの葉を噛むこととコカインの乱用を区別するための良いマーカーです . この発見は、職場における薬物検査や法医学的な事件に大きな影響を与えています .
クスコヒグリンの還元
作用機序
Target of Action
Cuscohygrine is a bis N-methyl pyrrolidine alkaloid found in coca plants . It can also be extracted from plants of the family Solanaceae, including Atropa belladonna (deadly nightshade) and various Datura species . Cuscohygrine usually occurs along with other, more potent alkaloids such as atropine or cocaine
Mode of Action
Cuscohygrine has been docked with Acetylcholinesterase (AChE) through hydrogen bonds with Peripheral Anionic Site (PAS) and through hydrophobic interactions with the catalytic triad . This suggests that Cuscohygrine could potentially act as a dual inhibitor of AChE .
Biochemical Pathways
The biosynthesis of Cuscohygrine involves several steps . Ornithine is methylated to N-methylornithine and when decarboxylated, becomes N-methylputrescine . 4-methylaminobutanal is yielded from the oxidation of the primary amino-group . 4-methylaminobutanal then cyclizes to an N-methyl-l-pyrrolinium salt . The condensation of the pyrrolinium salt with acetoacetyl coenzyme A yields hygrine . Finally, the condensation of the hygrine molecule with another molecule of pyrrolidinium salt yields cuscohygrine .
Pharmacokinetics
Computational tools like admetsar30 can be used to predict these properties .
Result of Action
Its potential interaction with ache suggests it could influence neurotransmission .
Safety and Hazards
The safety data sheet for Cuscohygrine suggests that if inhaled, the victim should be moved into fresh air . If skin contact occurs, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .
生化学分析
Biochemical Properties
Cuscohygrine is involved in various biochemical reactions. It is a simple molecule and its structure has been decided by its degradations and reactions . It is an oil that can be distilled without decomposition only in vacuum . It is soluble in water . It also forms a crystalline trihydrate which melts at 40–41 °C .
Cellular Effects
It is known that Cuscohygrine usually occurs along with other, more potent alkaloids such as atropine or cocaine , which can have significant effects on various types of cells and cellular processes.
Molecular Mechanism
It is known that it is a bis N-methyl pyrrolidine alkaloid , suggesting that it may interact with biomolecules in a similar manner to other pyrrolidine alkaloids.
Temporal Effects in Laboratory Settings
It is known that Cuscohygrine is an oil that can be distilled without decomposition only in vacuum , suggesting that it may be stable over time under certain conditions.
Dosage Effects in Animal Models
It is known that Cuscohygrine usually occurs along with other, more potent alkaloids such as atropine or cocaine , which can have significant effects at different dosages.
Metabolic Pathways
Cuscohygrine is involved in the metabolic pathway of ornithine . Ornithine is methylated to N-methylornithine and when decarboxylated, becomes N-methylputrescine . 4-methylaminobutanal is yielded from the oxidation of the primary amino-group . 4-methylaminobutanal then cyclizes to an N-methyl-l-pyrrolinium salt . The condensation of the pyrrolinium salt with acetoacetyl coenzyme A yields hygrine . Finally, the condensation of the hygrine molecule with another molecule of pyrrolidinium salt yields cuscohygrine .
Transport and Distribution
It is known that Cuscohygrine is soluble in water , suggesting that it may be able to move freely within the aqueous environment of the cell.
Subcellular Localization
Given its solubility in water , it is likely that it can be found throughout the cell.
特性
IUPAC Name |
1,3-bis(1-methylpyrrolidin-2-yl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBIACKKLGVLFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC(=O)CC2CCCN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cuscohygrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030290 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
454-14-8 | |
| Record name | Cuscohygrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030290 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
40 - 41 °C | |
| Record name | Cuscohygrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030290 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of cuscohygrine?
A1: Cuscohygrine has a molecular formula of C13H24N2O and a molecular weight of 224.34 g/mol.
Q2: Are there any spectroscopic data available to characterize cuscohygrine?
A2: Researchers often utilize techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) to analyze and quantify cuscohygrine in plant extracts and biological samples [, , , , , , , ]. Additionally, infrared (IR) spectroscopy can be used to confirm the presence of characteristic functional groups within the molecule [].
Q3: How is cuscohygrine synthesized in plants?
A3: Cuscohygrine biosynthesis originates from the amino acid ornithine. Studies have shown that hygrine, another pyrrolidine alkaloid, serves as the direct precursor to cuscohygrine in plants like Scopolia lurida []. The incorporation of ornithine into the pyrrolidine ring structure of cuscohygrine aligns with the established biogenetic pathways for other related alkaloids [].
Q4: In which plants is cuscohygrine primarily found?
A4: Cuscohygrine is primarily found in plants belonging to the Solanaceae and Erythroxylaceae families. Some notable examples include:
- Erythroxylum coca: Coca leaves, known for their cocaine content, also contain cuscohygrine as a minor alkaloid [, , , , ].
- Atropa belladonna: This plant, also known as deadly nightshade, contains various tropane alkaloids, including cuscohygrine [, ].
- Datura species: Datura plants, known for their psychoactive properties, have also been found to contain cuscohygrine [, ].
- Scopolia species: Like Atropa belladonna, Scopolia species are a source of tropane alkaloids and contain cuscohygrine [, ].
- Convolvulus species: Certain bindweed species like Convolvulus arvensis and Convolvulus lanatus have been reported to contain cuscohygrine [, ].
Q5: How does the content of cuscohygrine vary within a plant?
A5: Research on Erythroxylum coca indicates that the distribution of cuscohygrine, along with other alkaloids like cocaine and methyl ecgonine, is not uniform within the leaf. The highest concentrations of these alkaloids are generally found in the lamina periphery [].
Q6: What are the potential pharmacological applications of cuscohygrine?
A6: While research on cuscohygrine's pharmacological properties is ongoing, some studies suggest potential applications:
- Neurodegenerative disorders: Computational studies have explored the potential of cuscohygrine and other alkaloids from Withania somnifera as inhibitors against targets implicated in neurodegenerative diseases like Alzheimer's disease [, ].
- Acetylcholinesterase inhibition: Research suggests that extracts from Datura metel, which contain cuscohygrine, exhibit acetylcholinesterase inhibitory activity. This property has led to investigations into its potential for managing Alzheimer's disease [].
Q7: Have there been any in vitro or in vivo studies on cuscohygrine's efficacy?
A7: While in silico studies provide valuable insights, further research, including cell-based assays and animal models, is needed to validate these findings and comprehensively evaluate cuscohygrine's efficacy for specific therapeutic applications.
Q8: What are the commonly used analytical methods for the detection and quantification of cuscohygrine?
A8: Researchers utilize various analytical techniques to identify and quantify cuscohygrine:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique allows for separating, identifying, and quantifying cuscohygrine based on its mass-to-charge ratio [, , , ].
- High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV detection or mass spectrometry provides a sensitive method for analyzing cuscohygrine in complex mixtures like plant extracts [, , , , , ].
- High-Performance Thin-Layer Chromatography (HPTLC): HPTLC, often coupled with densitometry, is a versatile technique used for both qualitative and quantitative analysis of cuscohygrine, particularly in plant materials and formulations [, , ].
Q9: Have these analytical methods been validated for cuscohygrine analysis?
A10: The development and validation of reliable analytical methods are crucial for accurately assessing cuscohygrine levels in various matrices. Researchers have emphasized the importance of validating methods for analyzing coca leaf alkaloids, including cuscohygrine, in biological samples like oral fluid []. This validation process typically involves evaluating parameters like accuracy, precision, specificity, linearity, and limits of detection and quantification to ensure the method's suitability for the intended purpose.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















